

# Comparative Guide: IR Spectroscopy Characteristic Peaks of Nitroalkenyl Furans

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## Compound of Interest

Compound Name: 2-(2-Nitro-1-propenyl)furan

CAS No.: 134538-48-0

Cat. No.: B2749196

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## Executive Summary

Target Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Scientists.

Nitroalkenyl furans, specifically 2-(2-nitrovinyl)furan, represent a unique class of "push-pull" conjugated systems where an electron-rich furan ring is linked to an electron-withdrawing nitro group via a vinyl spacer. This guide provides a technical comparison of their infrared (IR) spectral signatures against relevant analogues (aliphatic nitroalkenes and aromatic nitrofurans).

Key Diagnostic Insight: The defining feature of nitroalkenyl furans is the intense "push-pull" electronic coupling. This results in a significant lowering of the vinyl (C=C) and nitro (

) stretching frequencies compared to non-conjugated analogues, creating a distinct fingerprint in the 1640–1300  $\text{cm}^{-1}$  region.

## Theoretical Framework: The "Push-Pull" Effect

To accurately interpret the IR spectrum, one must understand the electronic environment. 2-(2-nitrovinyl)furan is not merely the sum of a furan, an alkene, and a nitro group. It is a fully

conjugated system.

- The Donor (Furan): The oxygen atom in the furan ring donates electron density into the  $\pi$ -system.
- The Bridge (Vinyl): Transmits this density.
- The Acceptor (Nitro): Strongly withdraws electron density.

Spectroscopic Consequence: This delocalization reduces the bond order of the vinyl C=C double bond and the N-O bonds.

- C=C Shift: The vinyl stretch shifts to a lower wavenumber (red-shift) compared to isolated alkenes.
- Intensity: The large dipole moment change during vibration results in extremely intense absorption bands, particularly for the asymmetric and vinyl C=C stretches.

## Comparative Analysis: Spectral Fingerprints

The following table contrasts the target compound with its closest structural relatives to highlight diagnostic peaks.

### Table 1: Comparative IR Peak Assignments ( $\text{cm}^{-1}$ )

Functional Group Mode	Nitroalkenyl Furan(2-(2-nitrovinyl)furan)	Aromatic Analogue(-Nitrostyrene)	Non-Vinyl Analogue(2-Nitrofuran)	Diagnostic Note
Vinyl C=C Stretch	1635 – 1645 (s)	1630 – 1640 (m-s)	Absent	The "Push-Pull" bridge. Very sharp and intense in furans due to high polarizability.
(Asymmetric)	1505 – 1525 (vs)	1515 – 1530 (vs)	1510 – 1550 (vs)	Lower frequency than aliphatic nitro (~1550) due to conjugation.
(Symmetric)	1330 – 1350 (s)	1340 – 1350 (s)	1320 – 1360 (s)	Often overlaps with C-N stretching modes; look for a sharp doublet pattern.
Furan Ring Breathing	1015 – 1025 (m)	Absent	~1015 (m)	Diagnostic of the 2-substituted furan ring.
C-H Stretch (Alkene)	3100 – 3120 (w)	3080 – 3110 (w)	Absent	Weak shoulder on the aromatic C-H band.
C-H Out-of-Plane (Bend)	960 – 970 (m)	960 – 970 (m)	Absent	Specific to trans-alkene geometry.

(s) = strong, (vs) = very strong, (m) = medium, (w) = weak

## Detailed Spectral Interpretation

### The 1600–1700 $\text{cm}^{-1}$ Region (The Vinyl/Ring Overlap)

In 2-(2-nitrovinyl)furan, the C=C vinyl stretch appears as a prominent band near  $1640\text{ cm}^{-1}$ .

- differentiation: In simple furan derivatives, ring breathing modes appear near  $1500\text{--}1600\text{ cm}^{-1}$ . The presence of the exocyclic vinyl group adds a distinct, sharp band at a higher frequency than the ring modes but lower than an isolated alkene (usually  $1650+\text{ cm}^{-1}$ ).
- Comparison:
  - Nitrostyrene shows a similar band, but the furan derivative often exhibits a slightly broader base due to the coupling with the oxygen-containing ring.

## The $1500\text{--}1550\text{ cm}^{-1}$ Region (The Nitro Dominance)

The asymmetric nitro stretch (

) is typically the strongest band in the entire spectrum.

- Causality: The resonance form where the furan oxygen donates electrons places a partial single-bond character on the N-O bonds, lowering the frequency to  $\sim 1515\text{ cm}^{-1}$ .
- Warning: If this peak is observed  $>1550\text{ cm}^{-1}$ , the conjugation is likely broken (e.g., saturation of the double bond).

## Experimental Protocol: Synthesis & Characterization

To ensure high-quality spectral data, the compound must be synthesized with high purity to avoid interference from unreacted aldehyde (C=O stretch  $\sim 1670\text{ cm}^{-1}$ ) or nitromethane.

### Method: Base-Catalyzed Henry Condensation

Objective: Synthesize high-purity trans-2-(2-nitrovinyl)furan for IR validation.

### Step-by-Step Workflow

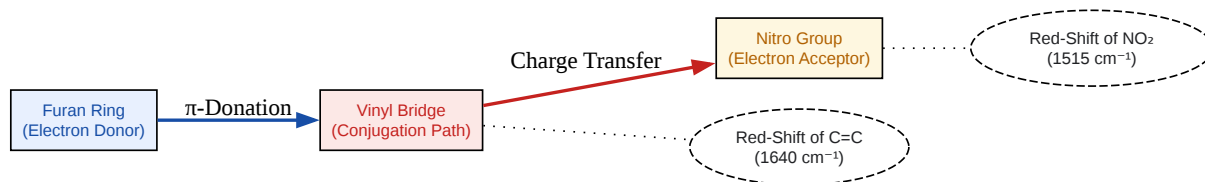
- Reagents:
  - Furfural (1.0 eq)

- Nitromethane (1.2 eq)
- Ammonium Acetate (0.5 eq) or Methylamine (catalytic)
- Solvent: Glacial Acetic Acid or Methanol.
- Reaction:
  - Dissolve Furfural and Nitromethane in the solvent.
  - Add catalyst.
  - Heat to mild reflux (60–80°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).
- Work-up (Critical for Purity):
  - Cool the mixture to 0°C. The product should precipitate as yellow needles.
  - Filter the solid.
  - Purification: Recrystallize from ethanol/water. Unreacted furfural is an oil and will remain in the mother liquor.
- Sample Preparation for IR:
  - Technique: KBr Pellet (Preferred for solids) or ATR (Attenuated Total Reflectance).
  - Protocol: Grind 1 mg of dry product with 100 mg dry KBr. Press into a transparent pellet.
  - Note: Ensure the sample is completely dry; water bands (3400  $\text{cm}^{-1}$ ) can obscure the weak C-H stretches.

## Decision Logic & Visualization

### Diagram 1: Electronic "Push-Pull" Mechanism

This diagram illustrates the electron flow responsible for the specific IR shifts.

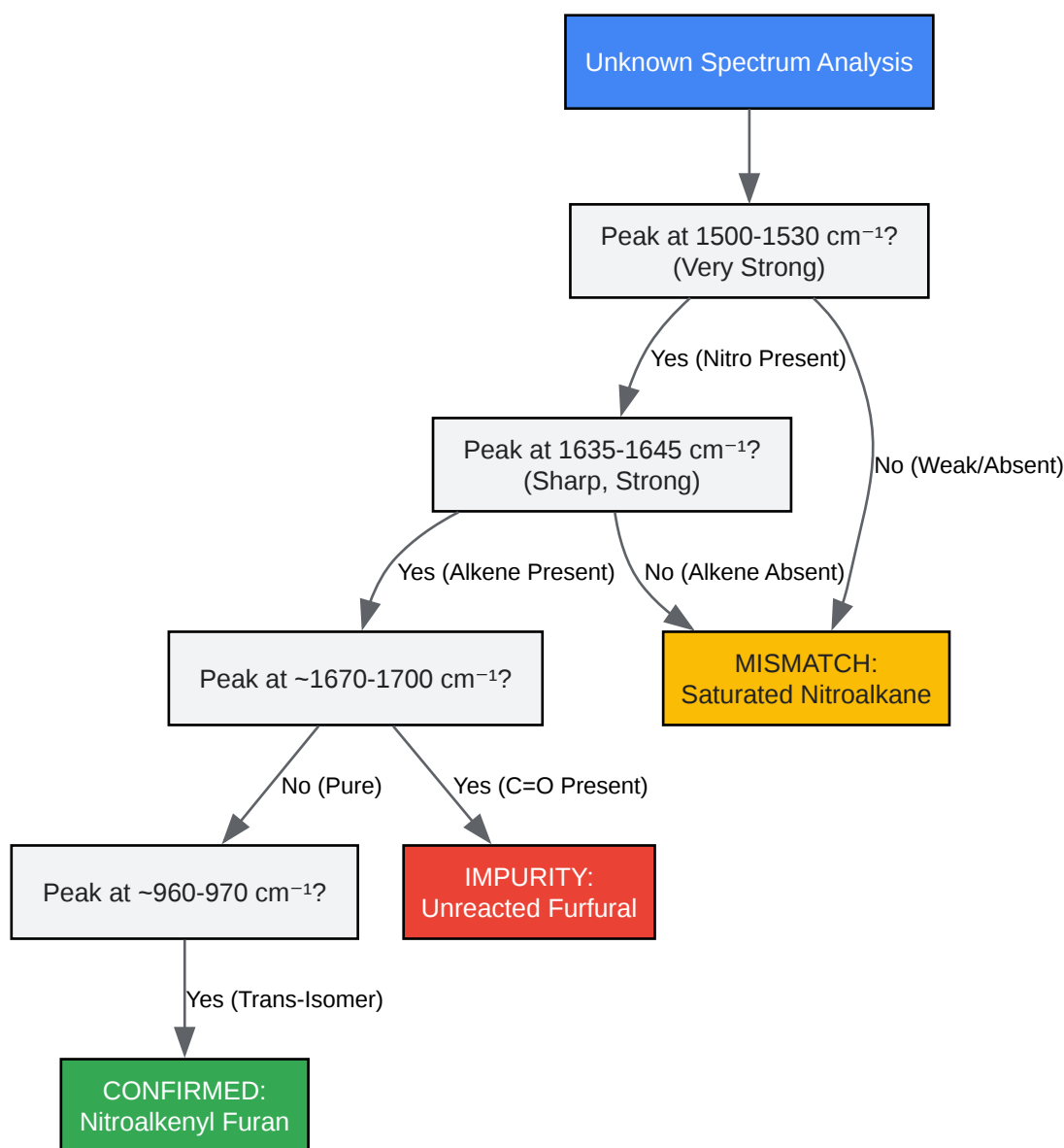


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Caption: The electronic conjugation pathway from the Furan oxygen to the Nitro group reduces bond orders, causing the characteristic red-shifts in vibrational frequency.

## Diagram 2: Identification Workflow

A logic tree for confirming the identity of a nitroalkenyl furan from an unknown spectrum.



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Caption: Step-by-step logic for validating 2-(2-nitrovinyl)furan and excluding common impurities like unreacted furfural.

## References

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## Sources

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